Phenyl[(E)-(2,4,6-tribromophenyl)diazenyl]methanethione
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Overview
Description
Phenyl[(E)-(2,4,6-tribromophenyl)diazenyl]methanethione is an organic compound characterized by the presence of a phenyl group, a diazenyl group, and a methanethione group. This compound is notable for its unique structure, which includes three bromine atoms attached to the phenyl ring, making it a tribrominated derivative. The compound’s structure and properties make it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl[(E)-(2,4,6-tribromophenyl)diazenyl]methanethione typically involves the diazotization of an aromatic amine followed by coupling with a tribrominated phenol derivative. The reaction conditions often include acidic environments to facilitate the diazotization process and controlled temperatures to ensure the stability of the intermediate compounds.
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization and coupling reactions, utilizing automated systems to maintain precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to achieve the desired product yield and purity.
Chemical Reactions Analysis
Types of Reactions
Phenyl[(E)-(2,4,6-tribromophenyl)diazenyl]methanethione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the diazenyl group to an amine group.
Substitution: The bromine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Phenyl derivatives with various substituents replacing the bromine atoms.
Scientific Research Applications
Phenyl[(E)-(2,4,6-tribromophenyl)diazenyl]methanethione has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Phenyl[(E)-(2,4,6-tribromophenyl)diazenyl]methanethione involves its interaction with molecular targets such as enzymes and receptors. The compound’s diazenyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The bromine atoms enhance the compound’s reactivity and binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
- Phenyl[(E)-(2,4,6-tribromophenyl)diazenyl]methanone
- Phenyl[(E)-(2,4,6-tribromophenyl)diazenyl]methanol
- Phenyl[(E)-(2,4,6-tribromophenyl)diazenyl]methane
Uniqueness
Phenyl[(E)-(2,4,6-tribromophenyl)diazenyl]methanethione is unique due to the presence of the methanethione group, which imparts distinct chemical properties and reactivity compared to its analogs. The combination of the diazenyl and methanethione groups makes it a versatile compound for various chemical transformations and applications.
Properties
CAS No. |
62672-30-4 |
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Molecular Formula |
C13H7Br3N2S |
Molecular Weight |
463.0 g/mol |
IUPAC Name |
N-(2,4,6-tribromophenyl)iminobenzenecarbothioamide |
InChI |
InChI=1S/C13H7Br3N2S/c14-9-6-10(15)12(11(16)7-9)17-18-13(19)8-4-2-1-3-5-8/h1-7H |
InChI Key |
PYVAWKJNUYPQBV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=S)N=NC2=C(C=C(C=C2Br)Br)Br |
Origin of Product |
United States |
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